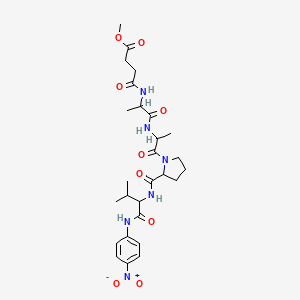
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as a sensitive fluorogenic substrate for human leukocyte and porcine pancreatic elastase . This compound is valuable in various biochemical assays due to its ability to release a chromogenic or fluorogenic product upon enzymatic cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of DL-alanine using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acid is then coupled with the next amino acid in the sequence using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBt). This process is repeated until the desired peptide sequence is obtained. Finally, the peptide is deprotected and coupled with p-nitroaniline to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and the final product is typically lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond by elastase, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The enzymatic hydrolysis of this compound is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common buffers include phosphate-buffered saline (PBS) or Tris-HCl. The reaction is often performed at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be quantified using UV-Vis spectroscopy .
Scientific Research Applications
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for elastase activity assays. By measuring the release of p-nitroaniline, researchers can quantify elastase activity in various biological samples, including human leukocytes and porcine pancreatic extracts .
In addition to its use in enzymatic assays, this compound is also employed in drug discovery and development. It serves as a tool for screening potential elastase inhibitors, which are of interest in the treatment of inflammatory diseases and conditions involving excessive elastase activity .
Mechanism of Action
The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves its recognition and cleavage by elastase enzymes. Elastase binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond between the valine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be detected and quantified . The molecular targets of this compound are the active sites of elastase enzymes, and the pathway involved is the enzymatic hydrolysis of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-AMC: Another fluorogenic substrate for elastase, where AMC stands for 7-amino-4-methylcoumarin.
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A similar substrate without the methoxy group on the succinyl moiety.
Boc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A substrate with a different protecting group on the amino terminus.
Uniqueness
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is unique due to its high sensitivity and specificity for elastase enzymes. The presence of the methoxy group on the succinyl moiety enhances its recognition and cleavage by elastase, making it a preferred substrate in various biochemical assays .
Properties
Molecular Formula |
C27H38N6O9 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
methyl 4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37) |
InChI Key |
VLVGCNNWNUERRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)
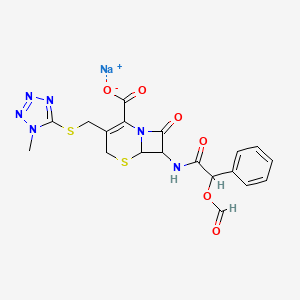
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)
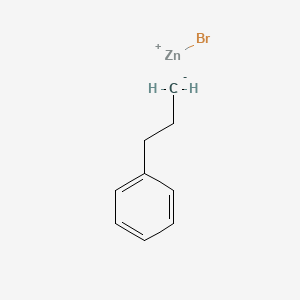
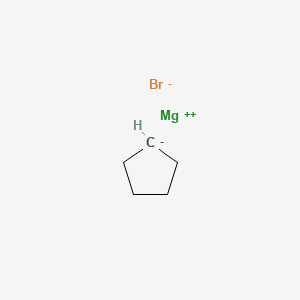
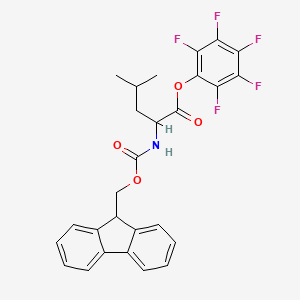
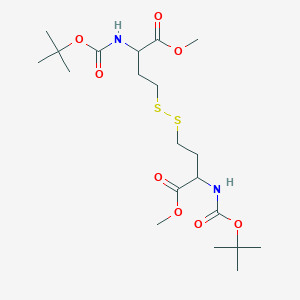
![2-(7-Aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13383965.png)
![4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B13383973.png)
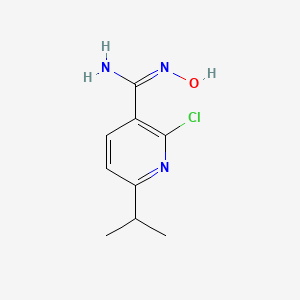
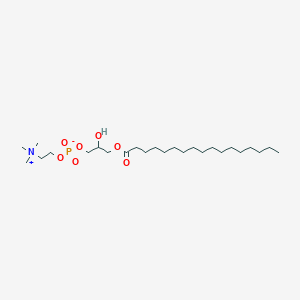
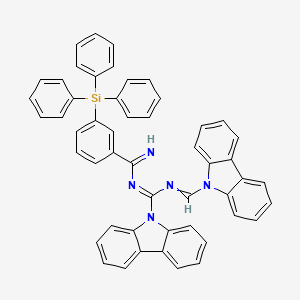
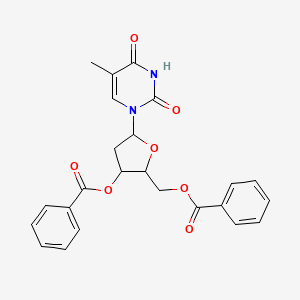
![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)
